2-(1H-Pyrazol-1-yl)benzaldehyde oxime

Description

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(2-pyrazol-1-ylphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-12-8-9-4-1-2-5-10(9)13-7-3-6-11-13/h1-8,14H/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWOVHKZIWVRCY-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/O)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Properties of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime

This technical guide provides a comprehensive overview of the synthesis, molecular structure, and physicochemical properties of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the unique characteristics of pyrazole-based oximes.

Introduction

Heterocyclic compounds containing the pyrazole nucleus are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2][3] The incorporation of an oxime functional group can further enhance the pharmacological profile of these molecules, as oximes are known to exhibit a wide range of biological effects.[4][5] 2-(1H-Pyrazol-1-yl)benzaldehyde oxime combines these two important pharmacophores, making it a promising candidate for further investigation in drug discovery and a versatile ligand in coordination chemistry.[6][7]

This guide will delve into the synthetic pathways, detailed spectroscopic characterization, and predicted molecular geometry of this compound, providing a foundational understanding for future research and application.

Molecular Structure and Properties

The foundational precursor for our target molecule is 2-(1H-Pyrazol-1-yl)benzaldehyde. Key identifiers for this precursor are provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O | |

| Molecular Weight | 172.18 g/mol | |

| CAS Number | 138479-47-7 | |

| Appearance | Solid |

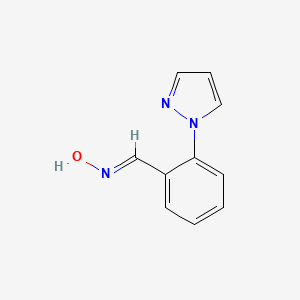

The structure of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime is characterized by a benzaldehyde core with a pyrazole ring attached at the 2-position and an oxime functional group replacing the aldehyde's carbonyl oxygen.

Caption: Molecular structure of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime.

The presence of the pyrazole and oxime moieties suggests the potential for E/Z isomerism around the C=N bond of the oxime. The electronic properties of the molecule will be influenced by the aromatic systems of both the benzene and pyrazole rings.

Synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime

The synthesis of the title compound is a straightforward oximation reaction starting from the commercially available 2-(1H-Pyrazol-1-yl)benzaldehyde.

Experimental Protocol: Oximation of 2-(1H-Pyrazol-1-yl)benzaldehyde

This protocol is based on established methods for the synthesis of oximes from aldehydes.[8][9][10]

Materials:

-

2-(1H-Pyrazol-1-yl)benzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

A weak base (e.g., sodium acetate, sodium carbonate, or pyridine)[11]

-

Ethanol or Methanol

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution of Aldehyde: In a round-bottom flask, dissolve 1 equivalent of 2-(1H-Pyrazol-1-yl)benzaldehyde in a minimal amount of ethanol or methanol.

-

Preparation of Hydroxylamine Solution: In a separate beaker, dissolve 1.1 to 1.5 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of a weak base in a small amount of water or ethanol.[11] The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.

-

Reaction: Add the hydroxylamine solution dropwise to the aldehyde solution with continuous stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Completion and Work-up: Once the reaction is complete (typically within 1-4 hours), the reaction mixture is concentrated under reduced pressure to remove the alcohol solvent.[11]

-

Extraction: The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Isolation and Purification: The solvent is removed by rotary evaporation to yield the crude product. The crude 2-(1H-Pyrazol-1-yl)benzaldehyde oxime can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure product.

Caption: Experimental workflow for the synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime.

Spectroscopic Characterization

The structural elucidation of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While specific experimental data for the title compound is not available, the following sections detail the expected spectroscopic signatures based on the analysis of its precursor and related oxime compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the protons of the benzaldehyde and pyrazole rings, as well as the oxime proton. The chemical shifts will be influenced by the electronic environment of each proton.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.2 | s | -CH=N- |

| ~7.9-7.4 | m | Aromatic protons (Benzene ring) |

| ~7.7 | d | Pyrazole H-5 |

| ~7.5 | d | Pyrazole H-3 |

| ~6.5 | t | Pyrazole H-4 |

| ~9.0 (broad) | s | N-OH |

Note: The chemical shift of the N-OH proton can be broad and its position may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | -C=N- |

| ~141 | Pyrazole C-5 |

| ~135-125 | Aromatic Carbons (Benzene ring) |

| ~127 | Pyrazole C-3 |

| ~108 | Pyrazole C-4 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Expected IR Spectroscopic Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Strong, Broad | O-H Stretch (Oxime) |

| ~3100 | Medium | C-H Stretch (Aromatic) |

| ~1640 | Medium | C=N Stretch (Oxime) |

| ~1600, ~1480 | Medium | C=C Stretch (Aromatic Rings) |

| ~950 | Strong | N-O Stretch |

The broad O-H stretching band is a characteristic feature of oximes and is due to hydrogen bonding. The C=N stretching frequency is also a key indicator of oxime formation.

Potential Applications

Given the known biological activities of pyrazole and oxime derivatives, 2-(1H-Pyrazol-1-yl)benzaldehyde oxime holds potential in several areas of research and development:

-

Drug Discovery: The compound could be screened for a variety of biological activities, including as an anticancer, antimicrobial, or anti-inflammatory agent.[2][4]

-

Coordination Chemistry: The nitrogen atoms of the pyrazole ring and the oxime group can act as coordination sites for metal ions, making it a potential ligand for the synthesis of novel metal complexes with catalytic or material applications.[6]

-

Synthetic Intermediate: This molecule can serve as a versatile building block for the synthesis of more complex heterocyclic systems.

Conclusion

This technical guide has provided a detailed theoretical framework for the synthesis, structure, and spectroscopic properties of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime. By leveraging established chemical principles and data from analogous compounds, a comprehensive profile of this novel molecule has been constructed. The information presented herein is intended to serve as a valuable resource for researchers and to stimulate further experimental investigation into the promising characteristics of this pyrazole-based oxime.

References

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

-

Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. (n.d.). Retrieved February 15, 2026, from [Link]

- Synthesis of novel oxime-containing pyrazole derivatives and discovery of regulators for apoptosis and autophagy in A549 lung cancer cells. (2010). Bioorganic & Medicinal Chemistry Letters, 20(16), 4766-4770.

-

(Top left) Chemical structure of the oxime (LO) and (top right)... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

- Concomitant polymorphism in oxime-bridged pyrazole–tetrazole energetic materials. (2023).

-

Benzaldehyde, oxime. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Molecules, 28(14), 5439.

- The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. (2020). Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1195-1198.

- Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657.

-

Benzaldehyde oxime. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Co(II) Metal Complexes of Oximes Derived from Salicyloyl Pyrazoles: Synthesis, Spectroscopic Characterization and Antimicrobial. (n.d.). KJS College. Retrieved February 15, 2026, from [Link]

- Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. (2025). Indian Journal of Chemistry.

-

Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

- An efficient one pot synthesis of oxime by classical method. (2020).

-

Benzaldehyde, oxime. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2022). Molecules, 27(19), 6529.

-

Benzaldehydeoxime - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved February 15, 2026, from [Link]

-

Benzaldehyde Oxime. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Benzaldehyde, 4-hydroxy-, oxime. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

-

Fig. 4. 1 H NMR spectrum of (a) 2-pyridinecarboxaldehyde oxime; (b) 3... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

- Microwave synthesis method of benzaldehyde oxime compound. (2020).

-

Synthesis-Characterization-and-In-Silico-Analysis-of-New-2-Pyrazolines.pdf. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

- IR Spectra of benzaldehyde and its derivatives in different aggregate states. (2012). Optics and Spectroscopy, 113(2), 180-186.

- High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. (2021). Physical Chemistry Chemical Physics, 23(14), 8549-8556.

- Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. (2020).

- Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. (2024).

- Preparation of oxime. (1969).

-

2-(1H-pyrazol-1-yl)benzaldehyde. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Benzaldehyde, 2-hydroxy-, oxime. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

Sources

- 1. Concomitant polymorphism in oxime-bridged pyrazole–tetrazole energetic materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA09791F [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Synthesis of novel oxime-containing pyrazole derivatives and discovery of regulators for apoptosis and autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzaldehyde, oxime [webbook.nist.gov]

- 7. kjscollege.com [kjscollege.com]

- 8. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. arpgweb.com [arpgweb.com]

- 11. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]

1H and 13C NMR spectral data for 2-(1H-Pyrazol-1-yl)benzaldehyde oxime

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(1H-Pyrazol-1-yl)benzaldehyde oxime. Designed for researchers, chemists, and professionals in drug development, this document delves into the structural elucidation of the title compound, supported by detailed spectral interpretation, predictive analysis, and a robust experimental protocol for data acquisition. Our approach emphasizes the causality behind spectral features, ensuring a deep understanding of the molecule's electronic and structural characteristics.

Introduction and Molecular Structure

2-(1H-Pyrazol-1-yl)benzaldehyde oxime is a heterocyclic compound featuring a benzaldehyde oxime scaffold substituted at the ortho position with a 1H-pyrazol-1-yl ring. This molecular architecture is of significant interest in medicinal chemistry due to the prevalence of pyrazole and oxime functionalities in pharmacologically active agents. Accurate structural confirmation via NMR is the cornerstone of its chemical characterization, providing unambiguous evidence of its identity and purity.

The structural complexity, arising from the close proximity of the two aromatic rings and the presence of the oxime group, gives rise to a nuanced NMR spectrum. Understanding the electronic interplay between the electron-withdrawing pyrazole ring and the oxime-substituted benzene ring is critical for accurate spectral assignment.

Below is the chemical structure with the IUPAC numbering convention that will be used for the assignment of NMR signals throughout this guide.

Caption: Structure and IUPAC numbering of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show distinct signals for the pyrazole, benzene, and oxime protons. The chemical shifts are influenced by the electronic environment, with electron-withdrawing groups causing a downfield shift (to a higher ppm value) and electron-donating groups causing an upfield shift. The analysis was performed assuming a standard deuterated solvent such as DMSO-d₆, which is capable of hydrogen bonding with the oxime proton.

Table 1: Predicted ¹H NMR Assignments for 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime in DMSO-d₆

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| OH | ~11.3 | Singlet (broad) | - | The acidic proton of the oxime group is typically deshielded and appears as a broad singlet due to exchange with residual water and quadrupole broadening from the nitrogen. Its chemical shift is highly dependent on solvent and concentration. |

| H7' | ~8.3 | Singlet | - | The imine proton is deshielded by the adjacent nitrogen and the aromatic ring, appearing as a sharp singlet. |

| H3 | ~8.2 | Doublet | J = 2.5 Hz | This pyrazole proton is adjacent to a nitrogen atom (N2), resulting in a significant downfield shift. It is coupled to H4, appearing as a doublet. |

| H6' | ~7.9 | Doublet of Doublets | J = 7.8, 1.5 Hz | This proton is ortho to the C=N-OH group and is deshielded. It shows ortho coupling to H5' and a smaller meta coupling to H4'. |

| H3' | ~7.8 | Doublet of Doublets | J = 7.8, 1.5 Hz | This proton is ortho to the pyrazole substituent. It exhibits ortho coupling to H4' and meta coupling to H5'. |

| H5 | ~7.7 | Doublet | J = 1.8 Hz | This pyrazole proton is adjacent to the point of attachment to the benzene ring (N1) and is coupled to H4, appearing as a doublet. |

| H4', H5' | ~7.5-7.6 | Multiplet | - | These two protons on the benzene ring are in a more complex region and are expected to overlap, showing complex splitting patterns (triplet-like or multiplet) due to coupling with their neighbors. |

| H4 | ~6.6 | Triplet (or dd) | J ≈ 2.2 Hz | This pyrazole proton is coupled to both H3 and H5, resulting in a triplet or a doublet of doublets with similar coupling constants. It is the most upfield of the pyrazole protons. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the local electronic environment and hybridization.

Table 2: Predicted ¹³C NMR Assignments for 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C7' | ~148 | The imine carbon of the oxime is significantly deshielded due to its sp² hybridization and direct attachment to nitrogen. |

| C3 | ~141 | This pyrazole carbon is adjacent to N2 and is the most deshielded of the pyrazole carbons. |

| C1' | ~138 | This is a quaternary carbon attached to the electronegative nitrogen of the pyrazole ring, resulting in a downfield shift. |

| C2' | ~133 | This is the second quaternary carbon on the benzene ring, attached to the oxime-bearing carbon (C7'). |

| C4', C5' | ~131, ~129 | These aromatic CH carbons are in the middle of the aromatic region. Their exact assignment would require 2D NMR techniques like HSQC/HMBC. |

| C6' | ~128 | Aromatic CH carbon. |

| C5 | ~127 | This pyrazole carbon is adjacent to N1. |

| C3' | ~125 | Aromatic CH carbon. |

| C4 | ~108 | This pyrazole carbon is situated between two CH groups and is the most upfield of the pyrazole carbons. |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. This protocol represents a self-validating system for the characterization of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime and related small molecules.

Sample Preparation

-

Massing: Accurately weigh approximately 5-10 mg of the dried, purified compound.

-

Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is recommended for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons like the oxime -OH.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Standard: For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), although referencing to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C) is common practice.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 16 ppm (-2 to 14 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to produce singlet peaks for all carbons.

-

Spectral Width: 240 ppm (-10 to 230 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) followed by Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all peaks in both ¹H and ¹³C spectra.

Caption: Experimental workflow for NMR analysis of small molecules.

Conclusion

The structural elucidation of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime via ¹H and ¹³C NMR spectroscopy is a definitive analytical process. The predicted spectral data, based on established principles of chemical shifts and coupling constants, provides a robust framework for the empirical analysis of this compound. By following the detailed experimental protocol outlined in this guide, researchers can obtain high-fidelity data, enabling unambiguous confirmation of the molecular structure. For absolute certainty in assignments, particularly for the closely spaced aromatic signals, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are recommended as a supplementary step.

References

-

Title: ¹³C NMR Spectroscopy Source: Michigan State University, Department of Chemistry URL: [Link]

-

Title: ¹H NMR-Coupling Constants Source: Chemistry LibreTexts URL: [Link]

-

Title: Introduction to NMR Spectroscopy Source: University of California, Davis URL: [Link]

-

Title: Pyrazoles: A Review of Their Synthesis and Biological Activities Source: Molecules (MDPI) URL: [Link]

An In-Depth Technical Guide to the Solubility Profile of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the characterization of a compound's physicochemical properties is a cornerstone of its journey from a promising molecule to a viable therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its clinical efficacy. This guide provides a comprehensive technical overview of the methodologies and theoretical underpinnings for determining the solubility profile of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime (CAS Number: 138479-47-7), a heterocyclic compound with potential applications in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven experimental protocols. We will delve into the causality behind experimental choices, ensuring a robust and reproducible approach to solubility determination.

Theoretical Framework: Understanding the Drivers of Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. A successful dissolution process occurs when the energy released from the favorable solute-solvent interactions overcomes the energy required to break the solute's crystal lattice and the solvent's intermolecular forces.

Hansen Solubility Parameters (HSP): A Predictive Tool

A powerful predictive tool in solubility science is the concept of Hansen Solubility Parameters (HSP). Developed by Charles M. Hansen, this model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[1][2]. The central tenet of HSP is "like dissolves like"; a solute will have high solubility in a solvent with a similar HSP profile[3][4]. The closer the HSP values of the solute and solvent, the more likely they are to be miscible[5]. While experimental determination remains the gold standard, HSP can be invaluable for initial solvent screening and for understanding the nature of the intermolecular interactions driving solubility[2].

Thermodynamic Principles: The van't Hoff Equation

The temperature dependence of solubility is a key thermodynamic parameter that can be described by the van't Hoff equation. This equation relates the change in the natural logarithm of the equilibrium constant (in this case, the solubility) to the change in temperature and the standard enthalpy of solution (ΔH°sol)[6][7]. A van't Hoff plot, which graphs the natural logarithm of solubility against the reciprocal of the absolute temperature, can be used to determine the enthalpy and entropy of dissolution[7]. This information is crucial for understanding whether the dissolution process is endothermic or exothermic and for predicting solubility at different temperatures[8].

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a detailed and self-validating experimental workflow for determining the thermodynamic solubility of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime in a range of organic solvents. The chosen methodology, the shake-flask method, is widely regarded as the "gold standard" for its reliability and accuracy in measuring thermodynamic solubility[9][10].

Pre-Experimental Characterization: Ensuring Material Integrity

Before commencing solubility measurements, it is imperative to characterize the solid form of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime. This is to ensure the material is in a stable, crystalline form and to provide a baseline for post-experimental analysis.

Protocol 1: Powder X-ray Diffraction (PXRD) Analysis

-

Sample Preparation: Gently grind a small amount of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime to ensure a random orientation of crystallites.

-

Instrument Setup: Utilize a powder X-ray diffractometer with a copper X-ray source.

-

Data Acquisition: Scan the sample over a suitable 2θ range (e.g., 5° to 40°) with an appropriate step size and scan speed.

-

Data Analysis: The resulting diffraction pattern serves as a unique "fingerprint" of the crystalline phase[11]. This initial PXRD pattern is crucial for identifying the starting material and for later comparison to detect any phase transitions that may occur during the solubility experiment[12][13].

The Shake-Flask Method: Achieving Equilibrium

The shake-flask method is a robust technique for determining the saturation solubility of a compound[10][14]. The core principle is to create a saturated solution by agitating an excess of the solid solute in the solvent for a sufficient period to reach thermodynamic equilibrium[15].

Protocol 2: Isothermal Shake-Flask Solubility Determination

-

Material Preparation: Accurately weigh an excess amount of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime into several sealed vials for each selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed[9].

-

Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

-

Equilibration: Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C and 37 °C). Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute remains constant[16].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath to allow the excess solid to settle. Subsequently, centrifuge the vials at a controlled temperature to ensure complete separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent any undissolved solid particles from being collected.

-

Dilution: Immediately dilute the collected sample with a known volume of a suitable solvent (often the same solvent used for the experiment or a mobile phase for chromatographic analysis) to prevent precipitation upon cooling and to bring the concentration within the linear range of the analytical method.

Analytical Quantification: Measuring the Dissolved Solute

Accurate quantification of the dissolved solute in the saturated solution is critical for calculating the solubility. Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used, simple, and sensitive technique for this purpose, provided the analyte has a suitable chromophore[17][18].

Protocol 3: UV-Vis Spectroscopic Quantification

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime in the chosen solvent and scan it across the UV-Vis spectrum to determine the λmax, the wavelength at which the compound exhibits maximum absorbance[19]. This ensures maximum sensitivity for quantification[18].

-

Calibration Curve Construction: Prepare a series of standard solutions of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime of known concentrations in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration. The linearity of this curve, as indicated by the coefficient of determination (R²), validates the method for quantitative analysis.

-

Sample Analysis: Measure the absorbance of the diluted samples from the shake-flask experiment at the λmax.

-

Solubility Calculation: Using the equation of the line from the calibration curve, calculate the concentration of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime in the diluted samples. Account for the dilution factor to determine the final solubility in the original saturated solution. Solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Alternatively, a gravimetric method can be employed, which involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue[16][20]. This method is straightforward but may be less sensitive for poorly soluble compounds[21].

Post-Experimental Solid-State Analysis

After the equilibration period, it is essential to analyze the remaining solid to confirm that no changes in the crystal form (polymorphism) have occurred during the experiment.

Protocol 4: Post-Equilibration PXRD Analysis

-

Sample Recovery: Isolate the excess solid from the vials after the experiment.

-

Drying: Dry the solid under vacuum at a suitable temperature to remove any residual solvent.

-

PXRD Analysis: Obtain the PXRD pattern of the recovered solid as described in Protocol 1.

-

Comparison: Compare the post-equilibration PXRD pattern with the initial pattern. Any significant differences would indicate a polymorphic transformation, which would necessitate a re-evaluation of the solubility data as it would pertain to the new solid form.

Data Presentation and Interpretation

The experimentally determined solubility data for 2-(1H-Pyrazol-1-yl)benzaldehyde oxime should be presented in a clear and concise tabular format to facilitate comparison across different solvents and temperatures.

Table 1: Illustrative Solubility Data for 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | [Example Value] | [Example Value] |

| 37 | [Example Value] | [Example Value] | |

| Ethanol | 25 | [Example Value] | [Example Value] |

| 37 | [Example Value] | [Example Value] | |

| Acetone | 25 | [Example Value] | [Example Value] |

| 37 | [Example Value] | [Example Value] | |

| Acetonitrile | 25 | [Example Value] | [Example Value] |

| 37 | [Example Value] | [Example Value] | |

| Ethyl Acetate | 25 | [Example Value] | [Example Value] |

| 37 | [Example Value] | [Example Value] | |

| Toluene | 25 | [Example Value] | [Example Value] |

| 37 | [Example Value] | [Example Value] | |

| n-Heptane | 25 | [Example Value] | [Example Value] |

| 37 | [Example Value] | [Example Value] |

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.

The interpretation of this data will reveal the solvent systems in which 2-(1H-Pyrazol-1-yl)benzaldehyde oxime exhibits the highest and lowest solubility. This information is critical for selecting appropriate solvents for various stages of drug development, including:

-

Crystallization and Purification: Solvents with a significant change in solubility with temperature are ideal for recrystallization processes.

-

Formulation: Understanding solubility in pharmaceutically acceptable solvents is key to developing oral and parenteral dosage forms.

-

Preclinical Studies: Solubility in biorelevant media can provide insights into potential in vivo absorption.

Visualizing the Experimental Workflow

To provide a clear and logical representation of the experimental process, the following diagram illustrates the key steps involved in the solubility determination of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime.

Caption: Experimental workflow for determining the solubility profile.

Conclusion: A Foundation for Rational Drug Development

The comprehensive determination of the solubility profile of a new chemical entity like 2-(1H-Pyrazol-1-yl)benzaldehyde oxime is not merely a data-gathering exercise. It is a fundamental investigation that provides the essential knowledge for rational decision-making throughout the drug development pipeline. By employing robust and validated methodologies, such as the shake-flask method coupled with appropriate analytical techniques, researchers can generate high-quality, reliable data. This data, in turn, empowers the selection of optimal solvent systems for synthesis, purification, and formulation, ultimately accelerating the progression of promising compounds towards clinical reality. The principles and protocols detailed in this guide provide a solid framework for achieving this critical objective.

References

-

Data-driven point adjusted Jouyban-Acree-Artificial neural network hybrid model for predicting solubility of active pharmaceutical ingredients in binary solvent mixtures. Loughborough University Research Repository. [Link]

-

Determination of Solubility by Gravimetric Method. Pharmapproach. [Link]

-

Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. International Journal of Chemical Studies. [Link]

-

Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Acta Crystallographica Section B. [Link]

-

Hansen solubility parameter. Wikipedia. [Link]

-

Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model. J-Stage. [Link]

-

Shake Flask method: Significance and symbolism. ScienceDirect. [Link]

-

Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. MDPI. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

Applications of UV spectroscopy. e-PG Pathshala. [Link]

-

Data-Driven Point Adjusted Jouyban–Acree–Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures. ACS Publications. [Link]

-

Mathematical representation of solubility of electrolytes in binary solvent mixtures using Jouyban-Acree model. SciSpace. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

-

Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Hansen Solubility Parameters. Hansen-Solubility. [Link]

-

Applications of the Hansen solubility parameter for cellulose. BioResources. [Link]

-

Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. [Link]

-

Overview of Powder X-ray Diffraction (PXRD). Creative Biostructure. [Link]

-

HANSEN SOLUBILITY PARAMETERS. ResearchGate. [Link]

-

Benzaldehyde oxime. PubChem. [Link]

-

Solid solution quantification from full powder X-ray diffraction profile: novel application of multivariate calibration. Acta Crystallographica Section B. [Link]

-

Gravimetric method of analysis. SlideShare. [Link]

-

8: Gravimetric Methods. Chemistry LibreTexts. [Link]

-

UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. [Link]

-

What is UV-Vis Spectroscopy? Principles Overview. Agilent. [Link]

-

Powder diffraction. Wikipedia. [Link]

-

van't Hoff plot showing the temperature dependence of solubility at... ResearchGate. [Link]

-

Van't Hoff Equation. Byjus. [Link]

-

X-Ray Powder Diffraction: Pharmaceutical Solid-State Characterization. YouTube. [Link]

-

Van 't Hoff equation. Wikipedia. [Link]

-

Sources of Nonlinear van't Hoff Temperature Dependence in High-Performance Liquid Chromatography. ACS Omega. [Link]

-

van 't Hoff equation – Knowledge and References. Taylor & Francis. [Link]

-

Introduction To UV-Vis Spectroscopy. Master Organic Chemistry. [Link]

-

Benzaldehyde, 2-hydroxy-, oxime. Cheméo. [Link]

-

Benzaldehyde oxime. Solubility of Things. [Link]

-

Chemical Properties of Benzaldehyde, oxime (CAS 932-90-1). Cheméo. [Link]

-

Benzaldehyde, oxime. NIST WebBook. [Link]

-

2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde Properties. EPA. [Link]

-

Selected Methods of Analysis. University of Kentucky. [Link]

-

Benzaldehyde, oxime, (Z)-. Cheméo. [Link]

-

Benzaldehyde oxime. Wikipedia. [Link]

Sources

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. Applications of the Hansen solubility parameter for cellulose :: BioResources [bioresources.cnr.ncsu.edu]

- 4. paint.org [paint.org]

- 5. researchgate.net [researchgate.net]

- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 7. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. wisdomlib.org [wisdomlib.org]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. Powder diffraction - Wikipedia [en.wikipedia.org]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. longdom.org [longdom.org]

- 18. technologynetworks.com [technologynetworks.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. pharmajournal.net [pharmajournal.net]

- 21. msesupplies.com [msesupplies.com]

An In-depth Technical Guide to the Electronic Absorption Spectra of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime: Experimental and Theoretical Perspectives

Abstract

This technical guide provides a comprehensive framework for understanding the electronic absorption spectra of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime. While direct literature on this specific molecule is limited, this document synthesizes foundational principles from physical organic chemistry and spectroscopy, drawing parallels from analogous compounds such as pyrazole derivatives, benzaldehyde oximes, and N-phenylpyrazoles. We present a cohesive analysis combining theoretical predictions using Time-Dependent Density Functional Theory (TD-DFT) with detailed, field-proven experimental protocols. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into experimental design, data interpretation, and the causal relationships between molecular structure and spectroscopic properties. Key sections include a theoretical examination of expected electronic transitions, step-by-step experimental workflows for studying solvatochromism and pH effects, and a robust framework for data interpretation.

Section 1: Introduction to the Molecular System

2-(1H-Pyrazol-1-yl)benzaldehyde oxime is a multifaceted organic molecule featuring three key electronically active components: a pyrazole ring, a phenyl ring, and an oxime functional group. The pyrazole nucleus is a crucial pharmacophore in numerous therapeutic agents and a versatile ligand in coordination chemistry.[1][2] The benzaldehyde oxime moiety provides additional coordination sites and the potential for E/Z isomerism, which can significantly influence its electronic properties and biological activity.[3][4]

The electronic absorption spectrum of a molecule provides a direct probe into its electronic structure, revealing the energy differences between occupied and unoccupied molecular orbitals. For a molecule like 2-(1H-Pyrazol-1-yl)benzaldehyde oxime, the spectrum is expected to be a composite of transitions originating from the individual aromatic systems (pyrazole and phenyl) and charge-transfer transitions modulated by the electronic coupling between these rings and the oxime group. Understanding these spectra is critical for applications ranging from the development of novel therapeutics to the design of advanced materials.[5]

The core structure consists of:

-

1H-Pyrazole Ring: An aromatic five-membered heterocycle with two adjacent nitrogen atoms. It typically exhibits strong π → π* transitions in the UV region.[6]

-

Benzaldehyde Moiety: A phenyl ring substituted with a formyl group, which is converted to an oxime. This part of the molecule contributes its own set of π → π* transitions.

-

Oxime Group (-CH=N-OH): This group introduces n → π* transitions (due to the lone pairs on the nitrogen and oxygen atoms) and can participate in conjugation with the phenyl ring.[7][8]

The ortho-linkage between the pyrazole and the phenyl ring suggests potential for significant electronic interaction and steric hindrance, which can influence the planarity of the molecule and, consequently, its absorption spectrum.

Section 2: Theoretical Predictions of Electronic Transitions

Modern computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful predictive tool for understanding the electronic absorption spectra of organic molecules.[9][10][11] By calculating the energies of the ground and excited states, TD-DFT allows for the assignment of observed spectral bands to specific electronic transitions.[12][13]

For 2-(1H-Pyrazol-1-yl)benzaldehyde oxime, the principal electronic transitions are expected to be:

-

π → π Transitions:* These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals. They are characteristic of the aromatic pyrazole and phenyl rings. In conjugated systems, these transitions are often found in the 200-400 nm range.[1][14] The conjugation between the two rings is expected to result in a bathochromic (red) shift compared to the individual, unsubstituted rings.

-

n → π Transitions:* These are lower-intensity transitions resulting from the excitation of an electron from a non-bonding (n) orbital, such as the lone pairs on the nitrogen and oxygen atoms of the oxime group and the N2 nitrogen of the pyrazole ring, to an antibonding π* orbital.[15] These transitions are typically observed at longer wavelengths than π → π* transitions and are sensitive to solvent polarity.

A TD-DFT calculation (e.g., using a functional like B3LYP with a 6-311++G(d,p) basis set) would likely predict several intense bands below 350 nm, corresponding to π → π* transitions, and potentially weaker, longer-wavelength bands corresponding to n → π* transitions.[9][16]

Caption: Predicted electronic transitions for the molecule.

Section 3: Experimental Protocol for Spectroscopic Analysis

The trustworthiness of spectroscopic data hinges on a meticulously executed experimental protocol. The following sections detail a self-validating system for acquiring and analyzing the electronic absorption spectra of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime.

Synthesis and Purity Verification

The synthesis of the target compound can be achieved via the condensation of 2-(1H-Pyrazol-1-yl)benzaldehyde with hydroxylamine hydrochloride.[17][18] Given that a related precursor, 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde, is commercially available, the initial step would involve its synthesis or procurement.[5]

Crucial Step: Before any spectroscopic analysis, the purity of the synthesized oxime must be rigorously confirmed using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to ensure that observed spectral features are not due to impurities.[19]

Core Experimental Workflow: UV-Vis Spectroscopy

This workflow is designed to investigate the intrinsic electronic properties of the molecule and its response to environmental changes.

Caption: Comprehensive experimental workflow for spectroscopic analysis.

Detailed Experimental Protocols

Protocol 3.3.1: Solvatochromism Study

Causality: The position of absorption bands, particularly n → π* and charge-transfer bands, can shift with solvent polarity. This phenomenon, known as solvatochromism, provides insight into the change in dipole moment upon electronic excitation.[20][21] Polar heterocyclic compounds often exhibit strong solvatochromism.[22]

-

Preparation: Prepare solutions of the compound at a constant concentration (e.g., 1 x 10⁻⁵ M) in a series of solvents with varying polarities. Recommended solvents include n-hexane (nonpolar), acetonitrile (polar aprotic), and methanol (polar protic).

-

Measurement: Record the UV-Vis spectrum for each solution over a range of 200-500 nm using a dual-beam spectrophotometer, with the pure solvent as the reference.

-

Analysis: Note the wavelength of maximum absorbance (λmax) for each significant peak in each solvent. A hypsochromic (blue) shift of the n → π* transition with increasing solvent polarity is expected due to the stabilization of the ground state's non-bonding electrons by hydrogen bonding.[23] A bathochromic (red) shift of π → π* transitions often occurs in polar solvents due to the stabilization of the more polar excited state.[24]

Protocol 3.3.2: pH Titration Study

Causality: The molecule contains basic (pyrazole N2, oxime nitrogen) and weakly acidic (oxime -OH) sites. Protonation or deprotonation of these sites will alter the electronic structure and conjugation, leading to significant changes in the absorption spectrum.[25][26] These changes can be used to determine the pKa values of the ionizable groups.

-

Preparation: Prepare a solution of the compound in a buffered aqueous or mixed aqueous-organic solution (e.g., 50:50 ethanol-water) to ensure solubility.

-

Measurement: Record the initial UV-Vis spectrum at a neutral pH (e.g., pH 7).

-

Titration (Acidic): Add small aliquots of a standardized HCl solution to incrementally decrease the pH (e.g., in 0.5 pH unit steps down to pH 2), recording a full spectrum after each addition.

-

Titration (Basic): In a separate experiment, add small aliquots of a standardized NaOH solution to incrementally increase the pH (e.g., up to pH 12), again recording a spectrum at each step.

-

Analysis: Plot absorbance at a chosen wavelength versus pH. The resulting titration curve can be analyzed to find inflection points, which correspond to the pKa values. Look for isosbestic points, which indicate a clean equilibrium between two species (e.g., neutral and protonated forms).

Section 4: Interpretation of Spectral Data

The data gathered from the experimental protocols should be systematically organized and interpreted to build a complete picture of the molecule's electronic behavior.

Expected Spectral Features and Data Summary

Based on analogous compounds, we can predict the approximate spectral features. Pyrazole derivatives often show absorption bands in the 246-300 nm range.[1] Benzaldehyde oxime itself absorbs around 250-290 nm.[3][8] The conjugation of the pyrazole and benzaldehyde oxime systems is expected to push the primary absorption bands to longer wavelengths.

Table 1: Hypothetical Quantitative Data Summary

| Experiment | Solvent/Condition | Expected λmax (π → π) | Expected λmax (n → π) | Molar Absorptivity (ε) at π → π* max (L mol⁻¹ cm⁻¹) |

| Baseline | Ethanol | ~285 nm | ~330 nm (weak) | ~15,000 - 25,000 |

| Solvatochromism | n-Hexane | ~280 nm | ~340 nm | Lower ε |

| Acetonitrile | ~284 nm | ~332 nm | Intermediate ε | |

| Methanol | ~288 nm | ~325 nm | Higher ε | |

| pH Titration | pH 2 (Protonated) | ~275 nm (Hypsochromic) | Disappears/Obscured | ~12,000 |

| pH 12 (Deprotonated) | ~310 nm (Bathochromic) | Obscured | ~28,000 |

Analysis of Environmental Effects

-

Solvatochromic Shifts: The expected hypsochromic (blue) shift of the n → π* band in protic solvents like methanol is a classic diagnostic test. It confirms the assignment of that band and indicates that the non-bonding electrons are stabilized by hydrogen bonding with the solvent, increasing the energy gap for the transition.[20]

-

pH-Induced Shifts:

-

Acidic Medium: Protonation of the pyrazole N2 or the oxime nitrogen disrupts the aromatic system's conjugation with the lone pairs, leading to a hypsochromic (blue) shift.[15][26] This is because the lone pair is no longer available to participate in resonance.

-

Basic Medium: Deprotonation of the oxime hydroxyl group (-OH to -O⁻) creates an oximate anion. The resulting negative charge is a powerful electron-donating group, which enhances conjugation across the molecule. This leads to a significant bathochromic (red) shift and a hyperchromic effect (increased absorption intensity).[7][26]

-

Section 5: Conclusion and Future Directions

This guide establishes a robust theoretical and experimental methodology for the comprehensive analysis of the electronic absorption spectra of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime. By combining predictive TD-DFT calculations with systematic experimental studies of solvent and pH effects, researchers can gain a deep understanding of the molecule's electronic structure, the nature of its electronic transitions, and its response to environmental stimuli.

Future directions for research could include:

-

Fluorescence Spectroscopy: To investigate the molecule's emissive properties and determine its potential as a fluorescent probe.

-

Metal Ion Titration: Pyrazole and oxime moieties are excellent chelating agents.[2][27] Monitoring spectral changes upon the addition of various metal ions could reveal its utility as a colorimetric sensor.

-

Photoisomerization Studies: Investigating the potential for light-induced E/Z isomerization of the oxime group, which would have distinct spectral signatures.[3][28]

By following the principles and protocols outlined herein, scientists can effectively characterize this and other novel molecules, accelerating discovery in drug development and materials science.

References

-

Adeniyi, A. A., & Ajibade, P. A. (2014). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 38, 4120-4129. [Link]

-

Mary, Y. S., & Balachandran, V. (2020). UV-Visible spectral analysis of 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime – A theoretical approach. MJM, 5(2), 104-108. [Link]

-

ResearchGate. (n.d.). Electronic absorption spectra of compounds 7a-7d, 8a-8j, 9a, 9b, 10a, and 10b in chloroform. Retrieved February 15, 2026, from [Link]

-

Bîcu, E., et al. (2021). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 26(23), 7183. [Link]

-

Al-Hamdani, A. A. S., & Al-Khafaji, Y. A. F. (2021). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). MOCEDES, 7(1), 1-10. [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of oximes at pH 7.4 (thick lines) and in the presence of base excess. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. Retrieved February 15, 2026, from [Link]

-

De, B., & Chandra, A. K. (2014). Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. Natural Science, 6(1), 23-33. [Link]

-

Kumar, V., et al. (2022). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Advances, 12, 29019-29033. [Link]

-

ResearchGate. (n.d.). Mechanism analysis. a) UV-Vis absorption spectra of Z-benzaldoxime,... Retrieved February 15, 2026, from [Link]

-

Sokolov, M. N., et al. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. International Journal of Molecular Sciences, 24(18), 13879. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenylpyrazole. PubChem Compound Database. Retrieved February 15, 2026, from [Link]

-

Al-Hamdani, A. A. S., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Scientific Reports, 14, 2197. [Link]

-

ResearchGate. (n.d.). Calculated UV-Vis spectra of the phenylpyrazole insecticides conformers... Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole... Retrieved February 15, 2026, from [Link]

-

Biointerface Research in Applied Chemistry. (2022). Theoretical Approach Using DFT Calculations of Novel Oxime Derivatives. Biointerface Research in Applied Chemistry, 12(3), 4051-4061. [Link]

-

NIST. (n.d.). Benzaldehyde, oxime. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

-

NIST. (n.d.). Benzaldehyde, 2-hydroxy-, oxime. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

-

SlideShare. (n.d.). Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance. Retrieved February 15, 2026, from [Link]

-

Novaki, L. P., & El Seoud, O. A. (1996). Solvatochromism in Pure Solvents: Effects of the Molecular Structure of the Probe. Berichte der Bunsengesellschaft für physikalische Chemie, 100(5), 648-655. [Link]

-

Pothuri, N. B., et al. (2020). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Indian Journal of Pharmaceutical Education and Research, 54(3S), S635-S645. [Link]

-

Finar, I. L., & Rackham, D. M. (1968). Spectroscopic Studies of Some 1-Phenylpyrazole Derivatives. Journal of the Chemical Society B: Physical Organic, 211-218. [Link]

-

Farcas, T., et al. (2022). Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. Molecules, 27(15), 4945. [Link]

-

Wilson, A. K., & Brown, A. (2011). Predicting the UV–vis spectra of oxazine dyes. Journal of Cheminformatics, 3(Suppl 1), P33. [Link]

-

da Silva, A. B. F., et al. (2023). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 28(1), 273. [Link]

-

Monti, S., et al. (2019). Predictive TDDFT Methodology for Aromatic Molecules UV-Vis properties: from Benchmark to Applications. ePrints Soton. [Link]

-

Li, J. T., et al. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 19(3), 2235-2238. [Link]

-

ResearchGate. (n.d.). Synthesis of benzaldeheyde oxime under various experimental conditions. Retrieved February 15, 2026, from [Link]

-

Marini, A., et al. (2010). What is Solvatochromism?. The Journal of Physical Chemistry B, 114(51), 17128-17135. [Link]

-

YouTube. (2023, October 20). UV-11 || Effect of pH on ʎmax & εmax in UV-visible spectroscopy || Chromophore & auxochrome. [Link]

-

ResearchGate. (n.d.). The use of U.V. absorption spectra for the determination of configurations of some aromatic oximes. Retrieved February 15, 2026, from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical Research and Applications, 9(2), 1240-1253. [Link]

-

Schrödinger. (n.d.). Calculating and Visualizing UV/Vis Spectra using Jaguar TDDFT. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved February 15, 2026, from [Link]

Sources

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzaldehyde, oxime, (Z)- | 622-32-2 | Benchchem [benchchem.com]

- 4. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Benzaldehyde, oxime [webbook.nist.gov]

- 9. malayajournal.org [malayajournal.org]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. mdpi.com [mdpi.com]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. Schrödinger Customer Portal [my.schrodinger.com]

- 14. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]

- 15. Spectroscopic studies of some 1-phenylpyrazole derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 16. Predicting the UV–vis spectra of oxazine dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. asianpubs.org [asianpubs.org]

- 18. researchgate.net [researchgate.net]

- 19. One moment, please... [archives.ijper.org]

- 20. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study [scirp.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. echemi.com [echemi.com]

- 26. youtube.com [youtube.com]

- 27. mocedes.org [mocedes.org]

- 28. researchgate.net [researchgate.net]

A Comprehensive Guide to Theoretical DFT Calculations for 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime: Bridging Computational Insights with Pharmaceutical Potential

Abstract: This technical guide provides a comprehensive framework for conducting theoretical Density Functional Theory (DFT) calculations on 2-(1H-Pyrazol-1-yl)benzaldehyde oxime (PBO), a molecule of significant interest in medicinal chemistry. Pyrazole and oxime moieties are prevalent in numerous pharmacologically active compounds, making PBO a promising scaffold for drug discovery. This document is designed for researchers, computational chemists, and drug development professionals, offering a narrative that balances theoretical underpinnings with practical, field-proven protocols. We delve into the causality behind methodological choices, from functional and basis set selection to the interpretation of complex datasets. The guide presents a self-validating workflow, emphasizing the correlation of computed data with experimental observables to ensure trustworthiness. By following this in-depth guide, researchers can systematically explore the structural, electronic, and spectroscopic properties of PBO, thereby accelerating the rational design of novel therapeutics.

Section 1: The Scientific Imperative for Computational Analysis of PBO

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring is a cornerstone in the development of therapeutic agents. Its five-membered heterocyclic structure containing two adjacent nitrogen atoms is a versatile building block found in a wide array of approved drugs. Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties.[1][2] This wide-ranging bioactivity stimulates significant interest in the synthesis and structural analysis of novel pyrazole-containing compounds.[2]

The Oxime Functional Group: A Modulator of Bioactivity

Oximes (R-CH=NOH) are not merely synthetic intermediates; they are critical functional groups in their own right, known for diverse pharmacological applications.[3] From their role as antidotes for nerve agents to their incorporation into FDA-approved cephalosporin antibiotics, oximes are recognized for their ability to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[3] Their unique chemical reactivity and structural characteristics make them valuable components in the design of new drug molecules.[4]

Introducing 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime (PBO)

The molecule 2-(1H-Pyrazol-1-yl)benzaldehyde oxime combines these two powerful pharmacophores. The precursor, 2-(1H-Pyrazol-1-yl)benzaldehyde, is a recognized intermediate in pharmaceutical and agrochemical synthesis.[5][6] The addition of the oxime group introduces new possibilities for biological interactions and presents structural questions, such as the relative stability of its E and Z isomers. A thorough understanding of PBO's three-dimensional structure, electronic landscape, and spectroscopic signatures is paramount for unlocking its therapeutic potential.

The Role of Density Functional Theory (DFT) in Rational Drug Design

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry, offering a remarkable balance of computational efficiency and accuracy.[7] DFT allows us to solve the electronic structure of molecules, thereby predicting a wide range of properties, including geometries, reaction energies, and spectroscopic parameters, before a single molecule is synthesized in the lab.[8][9] This predictive power enables a "computation-first" approach, guiding synthetic efforts, validating experimental results, and providing deep mechanistic insights into a molecule's behavior at the atomic level.

Section 2: Foundational Principles of DFT Calculations

The "Why": Causality Behind Computational Choices

At its core, DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines all its properties, and the energy can be described as a functional of this density.[9] This elegant principle transforms the intractable problem of solving a many-electron wavefunction into the more manageable task of finding the minimum of a density functional.[9] However, the exact form of this functional is unknown, leading to the development of various approximations. The choice of an appropriate functional and basis set is the most critical decision in a DFT study, directly impacting the quality of the results.

Choosing the Right Tools: Functionals and Basis Sets

For organic molecules like PBO, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a density functional, have consistently proven to be robust and accurate.

-

Functional Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a workhorse in computational organic chemistry, offering a reliable description of molecular geometries, vibrational frequencies, and electronic properties for a vast range of systems.[1][10] Its widespread use provides a wealth of benchmark data for comparison. For higher accuracy, especially for electronic properties, one might consider range-separated hybrids or double-hybrid functionals, though at a higher computational cost.

-

Basis Set Selection: A basis set is the set of mathematical functions used to build the molecular orbitals. The Pople-style 6-311++G(d,p) basis set represents an excellent choice for this study.

-

6-311: A triple-split valence basis set, providing more flexibility for valence electrons.

-

++G: Includes diffuse functions on both heavy atoms (+) and hydrogen (++), which are crucial for accurately describing lone pairs and potential non-covalent interactions.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing for anisotropy in the electron distribution, essential for describing chemical bonds accurately.

-

This combination, B3LYP/6-311++G(d,p) , provides a high-level theoretical model that balances accuracy with computational feasibility for a molecule of this size.

Modeling the Biological Milieu: Gas Phase vs. Solvation Models

Calculations performed in the gas phase model an isolated molecule. However, biological processes occur in solution. To better approximate a physiological environment, we employ an implicit solvation model, such as the Polarizable Continuum Model (PCM) .[7] PCM treats the solvent (e.g., water) as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. This approach captures the bulk electrostatic effects of the solvent, providing more realistic geometries and electronic properties without the immense cost of explicitly modeling individual solvent molecules.[7]

Section 3: A Step-by-Step Computational Protocol

This section outlines the complete workflow for the theoretical analysis of PBO. The process is designed to be systematic and self-validating.

Workflow Overview

Caption: Computational workflow for the DFT analysis of PBO.

Step 1: Molecular Structure Preparation

The starting point for any calculation is a reasonable 3D structure.

-

Software: Use a molecular editor such as Avogadro or GaussView.[11]

-

Procedure:

-

Construct the 2D structure of 2-(1H-Pyrazol-1-yl)benzaldehyde.

-

Add the oxime (=N-OH) group to the aldehyde carbon.

-

Create two separate files, one for the E-isomer and one for the Z-isomer, by rotating around the C=N bond.

-

Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., MMFF94) within the software to generate a clean starting geometry.

-

Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf).

-

Step 2: Geometry Optimization

This is the most critical computational step, where the program finds the lowest energy conformation of the molecule.

-

Software: A quantum chemistry package such as Gaussian, ORCA, or PySCF.[8][12]

-

Protocol:

-

Input: The 3D coordinates from Step 1.

-

Keywords/Settings:

-

#p B3LYP/6-311++G(d,p) Opt Freq SCRF=(PCM,Solvent=Water)

-

#p: Enables verbose output.

-

B3LYP/6-311++G(d,p): Specifies the level of theory.

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to be performed after the optimization converges. This is crucial for validation.

-

SCRF=(PCM,Solvent=Water): Applies the implicit water solvation model.

-

-

Execution: Submit the calculation for both the E and Z isomers.

-

Validation: Upon completion, inspect the output file. The optimization has successfully converged to a true minimum if and only if there are zero imaginary frequencies . An imaginary frequency indicates a saddle point, not a stable structure.

-

Step 3: Calculation of Molecular Properties

Once a validated minimum energy structure is obtained, further properties can be calculated.

-

Vibrational Frequencies: This is automatically performed by the Freq keyword in the previous step. The output will contain the IR spectrum data.

-

NMR Chemical Shifts:

-

Protocol: Using the optimized geometry from Step 2, perform a new calculation.

-

Keywords/Settings:

-

#p B3LYP/6-311++G(d,p) NMR SCRF=(PCM,Solvent=Water) Geom=Check Guess=Read

-

NMR: Requests the calculation of NMR shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method.

-

Geom=Check Guess=Read: Instructs the program to reuse the geometry and electronic wavefunction from the previous optimization, saving computational time.

-

-

-

Electronic Properties (FMO, MEP):

-

The results of the optimization calculation (Step 2) contain the necessary information. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are listed in the output. Visualization software is used to generate plots of the orbitals and the Molecular Electrostatic Potential (MEP).

-

Section 4: Analysis and Interpretation of Computational Results

Let's assume the calculations reveal the Z-isomer is more stable. All subsequent analysis will focus on this isomer.

Structural Parameters

The optimized geometry provides precise bond lengths, angles, and dihedral angles. This data is foundational for understanding the molecule's shape and steric properties.

Table 1: Selected Optimized Geometric Parameters for Z-PBO

| Parameter | Bond/Angle | Calculated Value | Rationale for Interest |

|---|---|---|---|

| Bond Length | C=N (oxime) | ~1.28 Å | Confirms double bond character. |

| Bond Length | N-O (oxime) | ~1.40 Å | Indicates single bond character. |

| Bond Angle | C-C=N (oxime) | ~121° | Reflects sp² hybridization. |

| Dihedral Angle| C(benz)-C(benz)-N(pyr)-N(pyr) | ~45° | Measures the twist between the benzene and pyrazole rings, affecting conjugation. |

Vibrational Analysis: A Self-Validating System

The calculated IR spectrum serves as a powerful tool for validating the computational model against experimental data. Key vibrational modes can be assigned to specific functional groups.

Table 2: Key Calculated Vibrational Frequencies for Z-PBO

| Frequency (cm⁻¹) (Scaled) | Assignment | Description of Motion |

|---|---|---|

| ~3450 | ν(O-H) | O-H stretching of the oxime group |

| ~3100 | ν(C-H) | Aromatic C-H stretching |

| ~1650 | ν(C=N) | C=N stretching of the oxime group |

| ~1590 | ν(C=C) | Aromatic ring stretching |

| ~950 | δ(N-O) | N-O bending mode |

Note: Calculated harmonic frequencies are often systematically higher than experimental values. A scaling factor (e.g., ~0.967 for B3LYP) is typically applied for better comparison.

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The HOMO and LUMO are key to understanding a molecule's electronic behavior.[13] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them is a crucial indicator of chemical stability.

Caption: Energy level diagram of the Frontier Molecular Orbitals of PBO.

A large HOMO-LUMO gap, as illustrated above, suggests that the molecule is kinetically stable and less prone to reactions. The spatial distribution of these orbitals indicates that the pyrazole ring is the likely site of electrophilic attack (electron donation from HOMO), while the benzaldehyde portion is the likely site of nucleophilic attack (electron acceptance into LUMO).

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the molecule's surface. It provides an immediate, intuitive guide to intermolecular interactions.

-

Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For PBO, this would be concentrated around the oxime oxygen and the pyrazole nitrogens.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. This would be found around the acidic oxime hydrogen.

-

Green Regions (Neutral Potential): Indicate non-polar areas, such as the surface of the benzene ring.

This map is invaluable for predicting how PBO might bind to a receptor pocket, guiding the design of derivatives to enhance these interactions.[10]

Section 5: Implications for Drug Development

The comprehensive dataset generated through this DFT protocol provides actionable intelligence for medicinal chemists:

-

Structural Confirmation: Predicted NMR and IR data can aid in the unambiguous characterization of newly synthesized PBO and its derivatives.[1]

-

Targeted Derivatization: The MEP and FMO analyses pinpoint the most reactive sites on the molecule. This allows for the rational design of new analogues. For example, to improve hydrogen bonding capabilities, one might modify substituents near the electron-rich (red) MEP regions.

-

Pharmacokinetic Prediction: Properties derived from the electronic structure, such as the dipole moment and polarizability, can be used as descriptors in QSAR (Quantitative Structure-Activity Relationship) models to predict properties like solubility and membrane permeability.

-

Foundation for Advanced Modeling: The optimized, low-energy structure of PBO is the essential starting point for more advanced computational techniques like molecular docking, which simulates the binding of a ligand to a protein target.[13]

Section 6: Conclusion